molecular formula C10H24N2P2 B14584365 1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine CAS No. 61152-26-9

1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine

Cat. No.: B14584365
CAS No.: 61152-26-9
M. Wt: 234.26 g/mol
InChI Key: ARULSGIGBNPFAS-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine is a unique organophosphorus compound characterized by its two phosphorus atoms and a four-membered ring structure. This compound is notable for its steric hindrance due to the presence of bulky tert-butyl groups, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine typically involves the reaction of tert-butyl-substituted amines with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus compounds. The reaction mixture is usually heated to facilitate the formation of the diazadiphosphetidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent control of environmental factors to ensure safety and compliance with regulations.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphorus compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine involves its interaction with molecular targets through its phosphorus atoms. The bulky tert-butyl groups can influence the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include coordination with metal ions and interactions with nucleophilic or electrophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine is unique due to its four-membered ring structure containing two phosphorus atoms, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds.

Properties

CAS No.

61152-26-9

Molecular Formula

C10H24N2P2

Molecular Weight

234.26 g/mol

IUPAC Name

1,3-ditert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine

InChI

InChI=1S/C10H24N2P2/c1-9(2,3)11-13(7)12(14(11)8)10(4,5)6/h1-8H3

InChI Key

ARULSGIGBNPFAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1P(N(P1C)C(C)(C)C)C

Origin of Product

United States

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